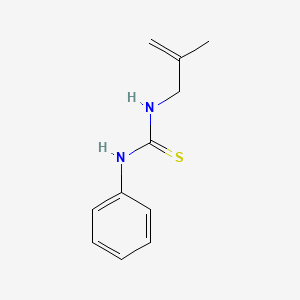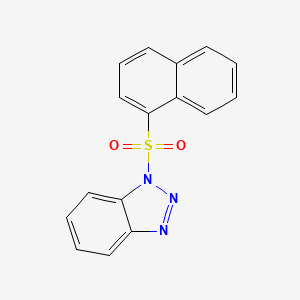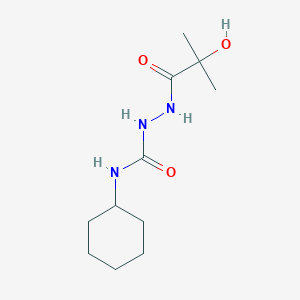
4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways in cells. For example, in cancer cells, it has been shown to inhibit the activity of a protein called AKT, which is involved in cell survival and growth. In addition, it has been suggested that this compound may induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile has been studied for its biochemical and physiological effects. It has been shown to have low toxicity in animal models, indicating its potential safety for use in humans. In addition, it has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed in the body. This compound has also been found to have a long half-life, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile in lab experiments is its potential therapeutic effects. This compound has shown promising results in various studies, making it a potential candidate for further research and development. In addition, its low toxicity and good bioavailability make it a suitable compound for use in animal models and potentially in human clinical trials.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Without a clear understanding of how this compound works, it may be difficult to optimize its potential therapeutic effects. In addition, there may be potential side effects or interactions with other drugs that have not yet been identified.
Direcciones Futuras
There are several future directions for research on 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile. One direction is to further investigate its mechanism of action. Understanding how this compound works may lead to the development of more effective therapies for cancer, inflammation, and other diseases. Another direction is to study its potential use in combination with other drugs. For example, combining this compound with chemotherapy drugs may enhance their effectiveness and reduce side effects. Finally, future research may focus on the development of new derivatives of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile can be achieved through several methods. One of the most common methods is the reaction of 4-(4-methylphenyl)-2-(methylthio)-3,4-dihydropyrimidine-5(1H)-one with morpholine and cyanogen bromide. This reaction leads to the formation of the desired compound. Other methods include the reaction of 4-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbaldehyde with morpholine and thiourea.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile has shown potential therapeutic effects in various studies. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In anti-inflammatory research, this compound has been found to reduce inflammation in animal models of arthritis and colitis. It has also shown anti-microbial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-13(6-4-12)15-14(11-18)16(20-17(19-15)23-2)21-7-9-22-10-8-21/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRVLKSQISVJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)

![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)

![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)


![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)